molecular formula C10H10N2O2S B2984795 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione CAS No. 34243-10-2

5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione

Cat. No.: B2984795
CAS No.: 34243-10-2
M. Wt: 222.26
InChI Key: IZDXNGYZLGKZJX-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and anticancer activities. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .

Future Directions

The future directions for “5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione” and similar compounds could involve further exploration of their anticancer potential . This could include more detailed studies on their mechanisms of action, as well as the development of novel 1,3,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells .

Mechanism of Action

Target of Action

The primary targets of 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione are various enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes and proteins play crucial roles in DNA synthesis, gene expression, DNA topology, telomere length maintenance, and nucleotide metabolism, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes and proteins, leading to changes in cellular processes such as DNA synthesis, gene expression, DNA topology, telomere length maintenance, and nucleotide metabolism .

Biochemical Pathways

The inhibition of these enzymes and proteins affects multiple biochemical pathways. For instance, the inhibition of thymidylate synthase disrupts the synthesis of thymidine monophosphate, a critical component of DNA . Similarly, the inhibition of HDAC alters gene expression, the inhibition of topoisomerase II affects DNA topology, the inhibition of telomerase impacts telomere length maintenance, and the inhibition of thymidine phosphorylase disrupts nucleotide metabolism .

Pharmacokinetics

The compound’s molecular weight of 22226 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

The result of the action of this compound is the induction of apoptosis, or programmed cell death . By inhibiting the activity of enzymes and proteins essential for cell proliferation, the compound disrupts normal cellular processes, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione typically involves the reaction of p-tolyloxymethyl hydrazine with carbon disulfide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The p-tolyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Comparison with Similar Compounds

  • 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-one
  • 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-sulfide

Comparison: 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs with oxygen or sulfur in the same position. The thione group can participate in unique interactions and reactions, making this compound particularly valuable in research and industrial applications .

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-2-4-8(5-3-7)13-6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDXNGYZLGKZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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